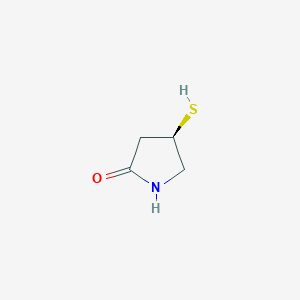

(R)-4-Mercapto-2-pyrrolidone

説明

-(R)-4-Mercapto-2-pyrrolidone, also known as 4-MP, is an organic compound commonly used as a reagent in the synthesis of amino acids, peptides, and other organic molecules. It is a colorless, water-soluble, and highly reactive compound with a distinctive odor. 4-MP is also used as a reducing agent and a catalyst in many chemical reactions, and has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals.

科学的研究の応用

Polymerization and Drug Release Modulation

The compound has been explored for its role in the synthesis of carboxyl-containing telechelics of N-vinyl-2-pyrrolidone, which can modulate the release of drugs such as doxorubicin from aqueous solutions, suggesting potential applications in pharmacological fields. Specifically, sulfanylethanoic and 3-sulfanylpropanoic acids, related to (R)-4-mercapto-2-pyrrolidone, have been found effective in regulating molecular weight and accelerating radical polymerization of N-vinyl-2-pyrrolidone, indicating its utility in the creation of drug delivery systems with controlled release properties (A. Kuskov et al., 2021).

Corrosion Inhibition

Derivatives of pyrrolidone, including those related to (R)-4-mercapto-2-pyrrolidone, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in acidic environments. This application highlights the chemical's potential in protecting industrial materials from corrosion, contributing to longer material lifespan and reduced maintenance costs (M. Bouklah et al., 2006).

Surface Enhancement for Raman Spectroscopy

The compound has also found application in the fabrication of Au nanostructures on polyaniline surfaces for surface-enhanced Raman spectroscopy (SERS). This technique, used for trace detection of chemical and biological analytes, benefits from the unique properties of pyrrolidone derivatives to create highly sensitive SERS-active substrates. This application is instrumental in analytical chemistry for detecting low concentrations of substances (Siwei Li et al., 2013).

Antimicrobial Activities

Some derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, a compound structurally related to (R)-4-mercapto-2-pyrrolidone, have demonstrated significant antimicrobial and antituberculosis activities. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (A. Miszke et al., 2008).

Controlled Drug Release and Adhesion Properties

Research on polymers based on (R)-4-mercapto-2-pyrrolidone and its derivatives has led to the development of hydrogels with controlled drug release properties. These studies focus on utilizing the compound's inherent characteristics to create bioengineering and pharmaceutical applications that require precise control over drug release rates and adhesion to target tissues (Nafisa Gull et al., 2020).

特性

IUPAC Name |

(4R)-4-sulfanylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADPGJBZLCMARV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440612 | |

| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Mercapto-2-pyrrolidone | |

CAS RN |

157429-42-0 | |

| Record name | 4-Mercapto-2-pyrrolidinone, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157429420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-4-Sulfanylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2RS44I3DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)